Isorosmanol
Overview
Description
Mechanism of Action
Target of Action
Isorosmanol primarily targets Acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. As a result, the signal transmission across nerve synapses is enhanced .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, this compound disrupts the normal functioning of this pathway, leading to an increase in acetylcholine levels . This can have downstream effects on various physiological processes, including muscle contraction, heart rate, and memory .
Pharmacokinetics
Given its lipophilic nature, it is likely to be well-absorbed and distributed throughout the body .
Result of Action
This compound’s inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cholinergic transmission . This can have various effects at the molecular and cellular levels, including improved memory and cognitive function . Additionally, this compound has been found to have neuroprotective effects, protecting PC12 cells against Aβ-induced toxicity . It also promotes the generation of neurites, a process that is enhanced by co-treatment with nerve growth factor (NGF) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its absorption and distribution . Additionally, factors such as temperature and light exposure can affect the stability of this compound .
Biochemical Analysis
Biochemical Properties
Isorosmanol is an abietane-type diterpene . It exhibits antioxidant properties by scavenging free radicals
Cellular Effects
This compound has been found to protect PC12 cells against beta-amyloid (Aβ)-induced toxicity, a major cause of Alzheimer’s disease . It also promotes the generation of neurites, a process enhanced by co-treatment with nerve growth factor (NGF) .
Molecular Mechanism
The neuroprotective effect of this compound is accompanied by a neurotrophic effect in PC12 cells . The neurotrophic effect of this compound is due to the redistribution of F-actin (filamentous actin) and the increase of neurofilaments
Temporal Effects in Laboratory Settings
It has been observed that this compound can protect cells against Aβ-induced toxicity
Metabolic Pathways
It is known that this compound is a diterpene polyphenol
Subcellular Localization
Subcellular localization studies show that this compound protects chloroplasts from oxidative stress in vivo by following a highly regulated compartmentation of oxidation products
Preparation Methods
Isorosmanol can be isolated from rosemary leaves through various extraction methods. One common method involves the use of organic solvents such as ethanol or methanol to extract the compound from the plant material . The extract is then subjected to chromatographic techniques to purify this compound .
In terms of synthetic routes, this compound can be synthesized from carnosic acid, another diterpene found in rosemary . The synthesis involves oxidation and methylation reactions to convert carnosic acid into this compound . The reaction conditions typically include the use of oxidizing agents such as hydrogen peroxide and methylating agents like dimethyl sulfate .
Chemical Reactions Analysis
Isorosmanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert this compound back to its precursor compounds, such as carnosic acid.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and dimethyl sulfate for methylation . The major products formed from these reactions include various methylated and oxidized derivatives of this compound .
Scientific Research Applications
Isorosmanol has several scientific research applications:
Chemistry: In chemistry, this compound is studied for its antioxidant properties.
Biology: In biological research, this compound is investigated for its neuroprotective and neurotrophic effects.
Medicine: In medicine, this compound is explored for its potential therapeutic applications in neurodegenerative diseases.
Comparison with Similar Compounds
Isorosmanol is similar to other diterpenes found in rosemary, such as carnosic acid and carnosol . it has unique properties that distinguish it from these compounds:
Carnosic Acid: While carnosic acid is a potent antioxidant, this compound has additional neuroprotective and neurotrophic effects.
Carnosol: Carnosol is another antioxidant diterpene, but this compound has been shown to have stronger neuroprotective effects against beta-amyloid toxicity.
Similar compounds include:
- Carnosic Acid
- Carnosol
- Rosmanol
- 12-O-Methylcarnosic Acid
These compounds share similar antioxidant properties but differ in their specific biological activities and mechanisms of action .
Properties
IUPAC Name |
(1R,8R,9R,10S)-3,4,9-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-9(2)10-8-11-12(14(22)13(10)21)20-7-5-6-19(3,4)17(20)15(23)16(11)25-18(20)24/h8-9,15-17,21-23H,5-7H2,1-4H3/t15-,16+,17-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVPWKDITRJELA-CLWJZODNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C3C(C4C2(CCCC4(C)C)C(=O)O3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)[C@@H]3[C@@H]([C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318169 | |
Record name | Isorosmanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93780-80-4 | |
Record name | Isorosmanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93780-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isorosmanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 93780-80-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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